molecular formula C28H32N4O6 B6521846 methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-29-2

methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521846
CAS No.: 896371-29-2
M. Wt: 520.6 g/mol
InChI Key: LTKIKSPBRIEBNO-UHFFFAOYSA-N
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Description

Methyl 3-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a piperazine-linked 4-acetylphenyl group and a hexyl ketone chain. The compound combines a tetrahydroquinazoline-dione core with a methyl ester at position 7, which enhances solubility and bioavailability.

Properties

IUPAC Name

methyl 3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O6/c1-19(33)20-7-10-22(11-8-20)30-14-16-31(17-15-30)25(34)6-4-3-5-13-32-26(35)23-12-9-21(27(36)38-2)18-24(23)29-28(32)37/h7-12,18H,3-6,13-17H2,1-2H3,(H,29,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKIKSPBRIEBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest structural analog is methyl 3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Compound ID: K221-2562), which substitutes the 4-acetylphenyl group with a 3-chlorophenyl moiety . Key differences include:

Property Target Compound (4-Acetylphenyl) Analog (3-Chlorophenyl)
Molecular Formula C₂₇H₃₀N₄O₆ (estimated) C₂₆H₂₉ClN₄O₅
Molecular Weight ~526.56 g/mol (estimated) 512.99 g/mol
Substituent Position Para (4-acetylphenyl) Meta (3-chlorophenyl)
logP ~3.5 (estimated, less lipophilic) 4.007
Hydrogen Bond Acceptors 10 (estimated) 9
Polar Surface Area ~90 Ų (estimated) 81.285 Ų

Key Observations:

Substituent Effects: The 4-acetylphenyl group introduces a polar ketone, reducing logP compared to the chloro analog. This may enhance aqueous solubility but reduce blood-brain barrier penetration .

Synthetic Considerations :

  • Both compounds likely share synthetic pathways involving piperazine coupling via hexyl ketone intermediates, as seen in ’s triphosgene-mediated reactions .

Bioactivity Implications :

  • The acetyl group’s hydrogen-bonding capacity could improve target specificity (e.g., enzyme active sites) but may shorten metabolic half-life due to increased susceptibility to hydrolysis.
  • Chlorine’s electron-withdrawing effect in the analog might stabilize receptor interactions but could elevate toxicity risks .

Broader Context:

Other piperazine-containing compounds, such as 7-(4-[4-(benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (), highlight the versatility of piperazine in drug design. However, these derivatives often prioritize fluorinated or bicyclic cores for antibacterial activity, differing from the tetrahydroquinazoline focus here .

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